

proper handling and safety precautions for 4-Methyl-2-oxovaleric acid

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Compound of Interest

Compound Name: 4-Methyl-2-oxovaleric acid

Cat. No.: B1197145

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Technical Support Center: 4-Methyl-2-oxovaleric acid

Welcome to the technical support center for **4-Methyl-2-oxovaleric acid**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, safety precautions, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is **4-Methyl-2-oxovaleric acid** and what are its primary applications in research?

4-Methyl-2-oxovaleric acid, also known as α -ketoisocaproic acid, is a branched-chain keto acid and a key metabolite of the amino acid leucine.^{[1][2]} In research, it is primarily used in metabolic studies, particularly those related to amino acid catabolism and inherited metabolic disorders like Maple Syrup Urine Disease (MSUD), where its accumulation is a key biomarker.^[1] It also serves as a flavoring agent in certain applications.^[3]

Q2: What are the main safety hazards associated with **4-Methyl-2-oxovaleric acid**?

4-Methyl-2-oxovaleric acid is classified as a corrosive substance that can cause severe skin burns and eye damage.^{[4][5]} It is harmful if swallowed and may cause respiratory irritation.^[5] Ingestion can lead to severe swelling and damage to the digestive tract.^[5]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

When handling **4-Methyl-2-oxovaleric acid**, it is essential to wear appropriate personal protective equipment, including:

- Chemical safety goggles or a face shield.[5][7]
- A lab coat or other protective clothing to prevent skin contact.[4]
- Chemically resistant gloves (e.g., nitrile rubber).[7]

Q4: What are the proper storage conditions for **4-Methyl-2-oxovaleric acid**?

4-Methyl-2-oxovaleric acid should be stored in a cool, dry, and well-ventilated area.[7][8] The recommended storage temperature is typically between 2-8°C.[9] Keep the container tightly sealed to prevent moisture absorption and leakage.[7] It should be stored away from incompatible materials such as strong bases and oxidizing agents.[5][8]

Q5: What should I do in case of accidental exposure?

In case of accidental exposure, follow these first aid measures immediately:

- Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Immediately call a poison center or doctor.[7]
- Skin Contact: Remove all contaminated clothing immediately. Rinse the skin with water or shower. Seek immediate medical attention.[7]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[7]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][8]

Troubleshooting Guides

This section provides troubleshooting for common issues that may arise during experiments with **4-Methyl-2-oxovaleric acid**.

Analytical Experiments (HPLC/GC-MS)

Problem	Possible Cause	Solution
Low or no signal in GC-MS analysis.	4-Methyl-2-oxovaleric acid is not volatile and can degrade at high temperatures.	Derivatization is necessary before GC-MS analysis. A two-step process involving oximation followed by silylation is recommended to protect the keto and carboxyl groups, respectively.
Poor peak shape or tailing in HPLC.	The compound may be interacting with the stationary phase or there may be matrix effects from the sample.	Ensure proper sample cleanup, such as protein precipitation for biological samples. Use a high-quality, inert column and consider optimizing the mobile phase composition and pH.
Inconsistent quantification results.	Instability of the compound in solution or incomplete derivatization.	Prepare fresh standards and samples. Ensure derivatization reactions go to completion by optimizing reaction time and temperature. Use a stable isotope-labeled internal standard for accurate quantification.

Cell-Based Assays

Problem	Possible Cause	Solution
Inconsistent cellular effects or IC50 values.	Degradation of the compound in the cell culture medium.	Prepare fresh stock solutions and add them to the media immediately before the experiment. Consider the stability of the compound in your specific media over the duration of the experiment.
Unexpected changes in cell morphology or viability.	The compound may be causing cellular stress or toxicity not directly related to the intended target.	Perform a dose-response curve to determine the optimal non-toxic concentration. Use appropriate controls, including a vehicle control (the solvent used to dissolve the compound).
Difficulty in observing the expected metabolic effect.	The cells may not be metabolically active enough, or the assay may not be sensitive enough.	Ensure cells are in the exponential growth phase. Optimize the assay conditions, such as cell density and incubation time.

Data Presentation

Physicochemical Properties of 4-Methyl-2-oxovaleric acid

Property	Value	Reference
CAS Number	816-66-0	[7][9]
Molecular Formula	C6H10O3	[2][9]
Molecular Weight	130.14 g/mol	[2]
Appearance	Light yellow, clear liquid	[2][7]
Melting Point	8 - 10 °C	[2][9]
Boiling Point	82 - 83 °C at 11 mmHg	[9]
Density	1.055 g/mL at 20 °C	[9]
Solubility	Soluble in water	[1][2]
Storage Temperature	2 - 8 °C	[9]

Experimental Protocols

Protocol 1: Quantification of 4-Methyl-2-oxovaleric acid in Plasma by HPLC-MS/MS

This protocol describes the quantification of **4-Methyl-2-oxovaleric acid** in plasma samples using protein precipitation followed by HPLC-MS/MS analysis.

Materials:

- Plasma samples
- **4-Methyl-2-oxovaleric acid** standard
- Stable isotope-labeled internal standard (e.g., **4-Methyl-2-oxovaleric acid-d7**)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Deionized water

- Microcentrifuge tubes
- HPLC system coupled to a tandem mass spectrometer

Procedure:

- Sample Preparation: a. Thaw plasma samples on ice. b. In a microcentrifuge tube, combine 50 μ L of plasma with 10 μ L of the internal standard solution. c. Add 150 μ L of ice-cold acetonitrile to precipitate proteins. d. Vortex the mixture for 30 seconds. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to an HPLC vial.
- HPLC-MS/MS Analysis: a. Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A suitable gradient to separate the analyte from matrix components. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5 μ L. g. Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM) for the specific transitions of the analyte and internal standard.

Protocol 2: Enzymatic Assay of Branched-Chain α -Keto Acid Dehydrogenase (BCKDH) Activity

This protocol measures the activity of the BCKDH complex by monitoring the reduction of NAD⁺ to NADH spectrophotometrically at 340 nm.

Materials:

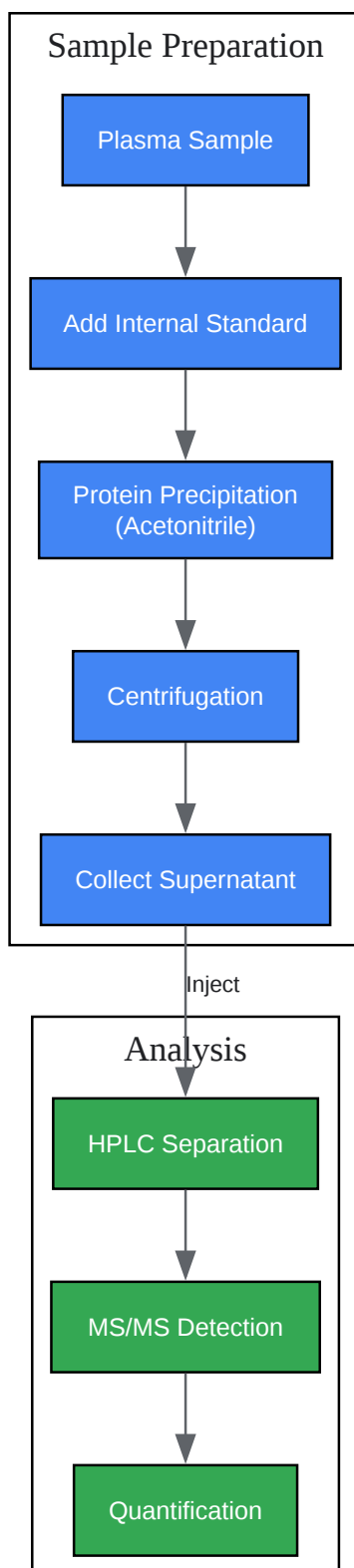
- Isolated mitochondria or cell lysate
- Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM MgCl₂)
- **4-Methyl-2-oxovaleric acid** (substrate)
- Coenzyme A (CoA)
- NAD⁺
- Thiamine pyrophosphate (TPP)

- Spectrophotometer capable of reading at 340 nm

Procedure:

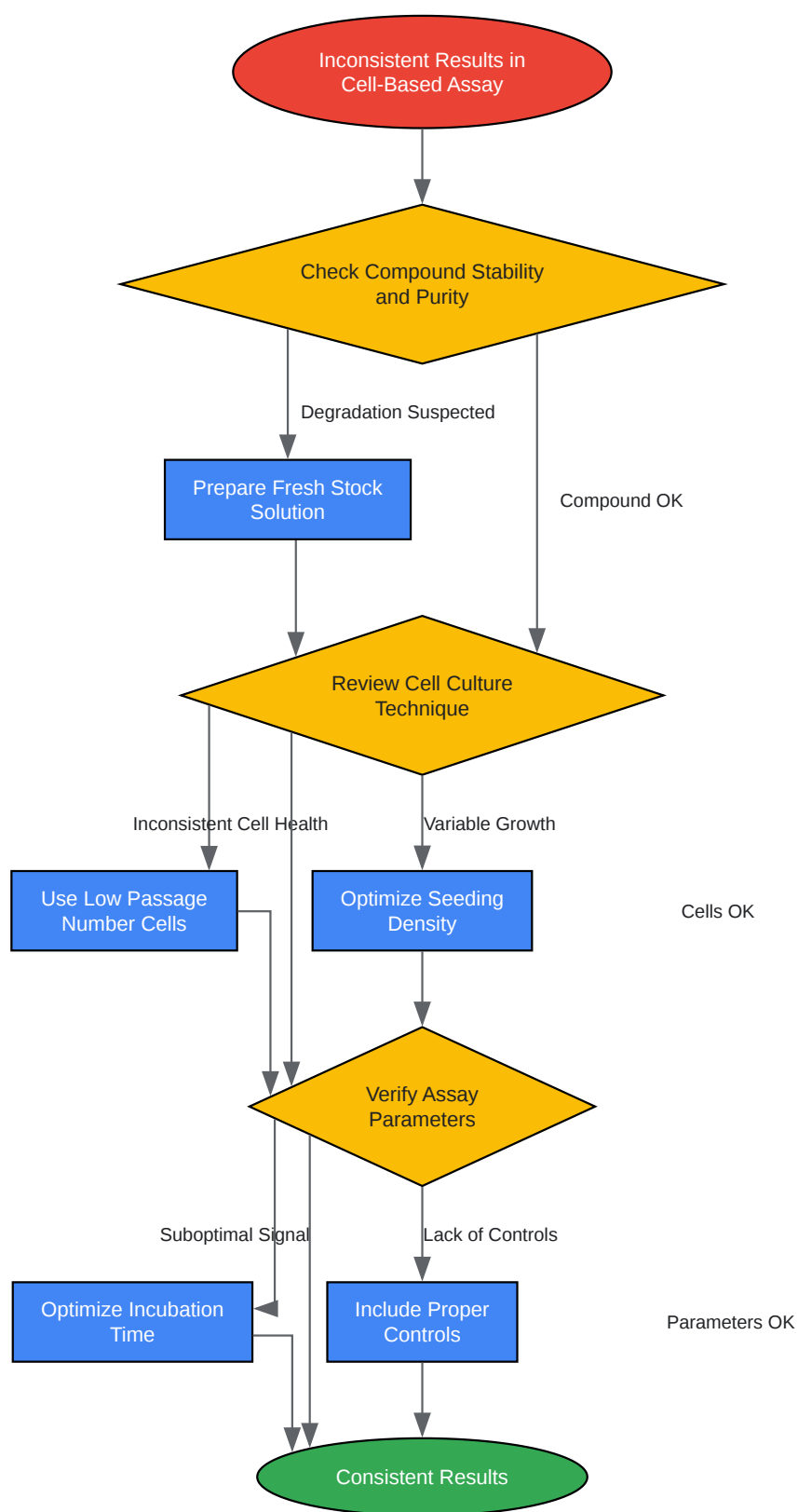
- Prepare a reaction mixture in a cuvette containing Assay Buffer, CoA, NAD⁺, and TPP.
- Add the mitochondrial preparation or cell lysate to the cuvette and mix gently.
- Initiate the reaction by adding **4-Methyl-2-oxovaleric acid**.
- Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.
- Calculate the rate of NADH production from the linear portion of the absorbance curve using the molar extinction coefficient of NADH ($6220 \text{ M}^{-1}\text{cm}^{-1}$).

Mandatory Visualization



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Caption: Workflow for the quantification of **4-Methyl-2-oxovaleric acid** in plasma.



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Caption: Troubleshooting logic for inconsistent results in cell-based assays.

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